N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide
Overview
Description
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide is a chemical compound characterized by its unique structure, which includes a benzamido group attached to a methylphenyl ring, further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzamido intermediate.
Coupling with Dichlorobenzoyl Chloride: The benzamido intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzamido and methylphenyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Oxidation: Products with oxidized functional groups on the benzamido or methylphenyl rings.
Reduction: Products with reduced functional groups, potentially leading to amines or alcohols.
Hydrolysis: Carboxylic acids and amines derived from the cleavage of the amide bond.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, which can vary depending on its application. For example:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro groups and the electron-donating effects of the methyl group, affecting its behavior in substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
- N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide
- N-(4-benzamido-3-methylphenyl)-3-bromo-4-ethoxybenzamide
Uniqueness
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide is unique due to the presence of the dichloro groups, which significantly influence its chemical reactivity and potential applications. The combination of the benzamido and dichlorobenzamide moieties provides a distinct profile compared to similar compounds, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSXVBDGQDNCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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